Ethyl 3-hydroxyheptanoate Ethyl 3-hydroxyheptanoate
Brand Name: Vulcanchem
CAS No.: 126784-39-2
VCID: VC3802342
InChI: InChI=1S/C9H18O3/c1-3-5-6-8(10)7-9(11)12-4-2/h8,10H,3-7H2,1-2H3
SMILES: CCCCC(CC(=O)OCC)O
Molecular Formula: C9H18O3
Molecular Weight: 174.24 g/mol

Ethyl 3-hydroxyheptanoate

CAS No.: 126784-39-2

Cat. No.: VC3802342

Molecular Formula: C9H18O3

Molecular Weight: 174.24 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 3-hydroxyheptanoate - 126784-39-2

Specification

CAS No. 126784-39-2
Molecular Formula C9H18O3
Molecular Weight 174.24 g/mol
IUPAC Name ethyl 3-hydroxyheptanoate
Standard InChI InChI=1S/C9H18O3/c1-3-5-6-8(10)7-9(11)12-4-2/h8,10H,3-7H2,1-2H3
Standard InChI Key LHBSPGVLQLSZQA-UHFFFAOYSA-N
SMILES CCCCC(CC(=O)OCC)O
Canonical SMILES CCCCC(CC(=O)OCC)O

Introduction

Structural and Chemical Properties

Molecular Architecture

Ethyl 3-hydroxyheptanoate belongs to the class of β-hydroxy esters, featuring a hydroxyl group (-OH) at the β-carbon relative to the ester functional group. Its structure is defined by the IUPAC name ethyl (3R/S)-3-hydroxyheptanoate, with stereochemistry dependent on synthetic routes. The compound’s molecular formula (C₉H₁₈O₃) and weight (174.24 g/mol) align with homologous esters like ethyl 3-hydroxyhexanoate (C₈H₁₆O₃, 160.21 g/mol) and ethyl 3-hydroxypentanoate (C₇H₁₄O₃, 146.18 g/mol) , illustrating incremental increases in chain length and molecular mass.

Table 1: Comparative Physical Properties of Ethyl 3-Hydroxyalkanoates

PropertyEthyl 3-Hydroxybutyrate Ethyl 3-Hydroxypentanoate Ethyl 3-Hydroxyhexanoate Ethyl 3-Hydroxyheptanoate*
Molecular FormulaC₆H₁₂O₃C₇H₁₄O₃C₈H₁₆O₃C₉H₁₈O₃
Molecular Weight (g/mol)132.16146.18160.21174.24
Boiling Point (°C)170 N/A92 (14 mmHg) ~105–110 (14 mmHg)†
Density (g/mL)1.017 N/A0.98 ~0.96–0.98†
Refractive Index1.42 N/A1.43 ~1.44–1.45†

*Predicted values based on homologous trends.
†Extrapolated from shorter-chain analogs.

The refractive index and density of ethyl 3-hydroxyheptanoate are expected to follow trends observed in shorter-chain analogs, increasing slightly with chain length due to greater molecular polarizability and van der Waals interactions .

Synthesis and Stereochemical Control

Biocatalytic Reduction

Ethyl 3-hydroxyalkanoates are commonly synthesized via enzymatic reduction of β-keto esters. For instance, ethyl 3-hydroxybutyrate is produced by reducing ethyl acetoacetate using Baker’s yeast (yielding the (S)-enantiomer) or Geotrichum candidum (producing the (R)-enantiomer) . These methods achieve high enantiomeric excess (up to 99% ee) and could theoretically be adapted for ethyl 3-hydroxyheptanoate by substituting ethyl 3-oxoheptanoate as the substrate.

Chemical Reduction

Chemical strategies employing chiral catalysts, such as ruthenium-BINAP complexes, have been successful in synthesizing enantiopure ethyl 3-hydroxybutyrate . Similar approaches using sodium borohydride modified with tartaric acid or oxazaphospholidine-borane complexes could enable stereoselective synthesis of ethyl 3-hydroxyheptanoate, though reaction yields may vary with substrate steric bulk.

Future Research Directions

  • Synthetic Optimization: Developing efficient routes for ethyl 3-oxoheptanoate production is critical to enabling large-scale synthesis of ethyl 3-hydroxyheptanoate.

  • Pharmacokinetic Studies: Investigating the absorption, metabolism, and excretion of longer-chain hydroxy esters will clarify their therapeutic viability.

  • Industrial Applications: Exploring the compound’s potential in biodegradable polymers, akin to poly(3-hydroxybutyrate) depolymerization processes , could advance sustainable materials science.

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